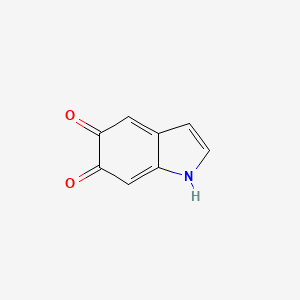

Indole-5,6-quinone

Descripción general

Descripción

Indole-5,6-quinone is an indolequinone, a chemical compound found in the oxidative browning reaction of fruits like bananas . It is mediated by the tyrosinase type polyphenol oxidase from tyrosine and catecholamines leading to the formation of catechol melanin .

Synthesis Analysis

This compound can be synthesized by various methods, including Pictet-Spengler condensation, electrochemical oxidation, and photooxidation of indole derivatives. The characterization of this compound can be achieved using techniques such as UV-Vis spectrometry, NMR spectroscopy, and IR spectroscopy.Molecular Structure Analysis

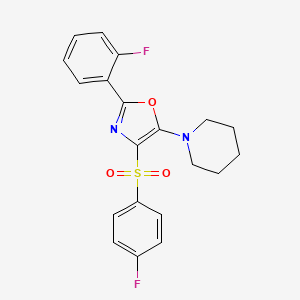

The molecular formula of this compound is C8H5NO2 . It has an average mass of 147.131 Da and a mono-isotopic mass of 147.032028 Da .Chemical Reactions Analysis

Like many quinones, this compound can undergo redox reactions via the corresponding 5,6-dihydroxyindole .Aplicaciones Científicas De Investigación

1. Characterization of 5,6-Indolequinones

5,6-Indolequinones are key intermediates in the oxidative conversion of 5,6-dihydroxyindoles to eumelanin biopolymers. A study characterized a novel 5,6-indolequinone and its semiquinone using an integrated chemical, pulse radiolytic, and computational approach. This work enhances the understanding of the role of indolequinones in melanin formation and related biological processes (Pezzella et al., 2007).

2. Reactions with Enzyme-Generated Quinones

Research on the reactions of amino acids with melanogenic systems involving enzyme-generated quinones, including indole-5,6-quinone, provided insights into the formation of melanoproteins. This study is significant for understanding the biochemical pathways of melanin formation and its interactions with various compounds (Mason & Peterson, 1965).

3. Antitumor Activity of Indolequinones

Indolequinones, including derivatives of this compound, have been investigated for their potential as antitumor agents. A study correlated the quinone structure with its metabolism by recombinant human NAD(P)H:quinone oxidoreductase and its cytotoxicity in vitro, highlighting the potential of indolequinones in cancer therapy (Beall et al., 1998).

4. Synthesis of Heterocyclic Quinones

The synthesis of heterocyclic quinones, including those based on this compound, is a significant area of study in organic chemistry. These synthetic methodologies have implications for the development of new pharmaceuticals and materials (Echavarren et al., 1997).

5. Electrochemical Synthesis of Quinones

The electrochemical synthesis of indole derivatives, involving this compound, represents an environmentally friendly method for producing complex organic compounds. This technique is important for sustainable chemistry practices (Nematollahi & Dehdashtian, 2008).

Mecanismo De Acción

Propiedades

IUPAC Name |

1H-indole-5,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c10-7-3-5-1-2-9-6(5)4-8(7)11/h1-4,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGGVVGHJSQSLFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=O)C(=O)C=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90331517 | |

| Record name | Indole-5,6-quinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Indole-5,6-quinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006779 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

582-59-2 | |

| Record name | Indole-5,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=582-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indole-5,6-quinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000582592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole-5,6-quinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INDOLE-5,6-QUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SE4DX7HKA2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Indole-5,6-quinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006779 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: IQ, derived from the oxidation of melanin precursors like DOPA and 5,6-dihydroxyindole (DHI), plays a central role in melanin biosynthesis. It readily polymerizes through various reactions, including Diels-Alder additions, to form the complex structure of eumelanin. [] [https://www.semanticscholar.org/paper/b6cad7454c608f317caf4cab0027f266f55908e4]

A: Yes, IQ can covalently modify proteins. Research shows it targets cysteine residues, potentially leading to protein dysfunction. One study demonstrated this interaction using human superoxide dismutase 2 (SOD2) as a model. [] [https://www.semanticscholar.org/paper/a3b6e5d65747271abb2cd8b8bebfe1f5aaafabcb]

A: Dopamine oxidation can generate IQ as an intermediate. Studies suggest that IQ, rather than dopamine-o-quinone or aminochrome, may be the primary reactive species contributing to the neurotoxicity of dopamine by modifying proteins like α-synuclein. [, ] [https://www.semanticscholar.org/paper/13fcfb8206bcb83a440b25b69323bb35ef09eab1] [https://www.semanticscholar.org/paper/84526025d623bb3c555ccb60f05428ec0dc43294]

A: IQ exhibits characteristic UV-Vis absorption in the range of 380-400 nm. It lacks distinct absorption bands in the ultraviolet, visible, or near-infrared regions but displays absorption bands in the far-infrared region, typical of melanins. [, ] [https://www.semanticscholar.org/paper/031f8c2521f6f7b140113fe260a6578d32dade80] [https://www.semanticscholar.org/paper/bcdb2cffe76a1c2cc0a734680993c07009778ebf]

A: Cu(II) ions have been shown to catalyze the formation of IQ from precursors like DHI and DHICA, accelerating the melanin formation process. [] [https://www.semanticscholar.org/paper/f4169eeb5393180e4bfd085a273893dfb31b7dda]

A: Yes, computational methods have been employed to determine the bond dissociation enthalpies (BDEs) of IQ and related melanin monomers. These studies provide insights into the energetics of radical formation, crucial for understanding the antioxidant properties of eumelanin. [] [https://www.semanticscholar.org/paper/5d848a0a3b0000c458197af77cec8461aa56be9f]

- Electron Spin Resonance (ESR): To study the free radical properties of melanins, which are influenced by the presence of IQ. [] [https://www.semanticscholar.org/paper/bcdb2cffe76a1c2cc0a734680993c07009778ebf]

- Mass spectrometry: To identify and quantify IQ and its reaction products, especially in studies involving protein modifications. [] [https://www.semanticscholar.org/paper/a3b6e5d65747271abb2cd8b8bebfe1f5aaafabcb]

- Computational chemistry tools: To calculate BDEs and other relevant properties of IQ. [] [https://www.semanticscholar.org/paper/5d848a0a3b0000c458197af77cec8461aa56be9f]

ANone: Several analytical techniques are essential for characterizing and studying IQ, including:

ANone: The understanding of IQ's role in melanin biosynthesis has evolved alongside the broader understanding of melanin formation pathways. Key milestones include:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-amino-3-[3-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phenyl]thiourea](/img/structure/B1222524.png)

![(1S,9S)-1-Amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one](/img/structure/B1222525.png)

![N-[3-(benzenesulfonyl)-1-cyclohexyl-2-pyrrolo[3,2-b]quinoxalinyl]benzenesulfonamide](/img/structure/B1222527.png)

![2-(Methylthio)-3-pyridinecarboxylic acid [2-[2-(4-morpholinyl)-5-(trifluoromethyl)anilino]-2-oxoethyl] ester](/img/structure/B1222531.png)

![N2-[2-(4-methylphenyl)-5-phenyl-3-pyrazolyl]benzene-1,2-diamine](/img/structure/B1222535.png)

![6-(2-Furanyl)-3-methyl-1-phenyl-4-pyrazolo[3,4-b]pyridinecarboxylic acid ethyl ester](/img/structure/B1222540.png)

![3,5-Dimethyl-1-phenyl-4-pyrazolecarboxylic acid [2-[4-amino-1-methyl-3-(2-methylpropyl)-2,6-dioxo-5-pyrimidinyl]-2-oxoethyl] ester](/img/structure/B1222541.png)

![9-Phenyl-1,5,6,7,8,9-hexahydro-[1,2,4]triazolo[5,1-b]quinazoline](/img/structure/B1222543.png)

![Indolo[2,3-a]quinolizine-2-acetic acid, 3-ethenyl-1,2,3,4,6,7,12,12b-octahydro-alpha-(methoxymethylene)-, methyl ester, (alphaE,2S,3R,12bS)-](/img/structure/B1222544.png)

![1-(2-Fluorophenyl)-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B1222545.png)

![[4-[[4-(Methylthio)phenyl]methyl]-1-piperazinyl]-(4-nitrophenyl)methanone](/img/structure/B1222546.png)